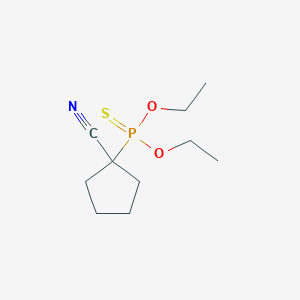
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as 2C-H-4-MeO-BSA, is a chemical compound that belongs to the family of phenethylamines. This compound is a derivative of the 2C-H compound, which is known for its psychoactive effects on the human body. However, this compound is not used for recreational purposes but has various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide is not well understood. However, it is believed to act on the central nervous system by binding to serotonin receptors. This binding results in the activation of various signaling pathways, leading to the desired physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have various effects on the human body, including changes in mood, perception, and cognition. It may also have an impact on the cardiovascular system, respiratory system, and gastrointestinal system.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has various advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be stored for long periods. Moreover, it is a potent compound that can be used in small quantities. However, one of the limitations is that it is a complex compound that requires specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are various future directions for the study of 2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide. One of the directions is the study of its effect on the human body and its potential therapeutic applications. Another direction is the study of its structure-activity relationship and the development of new compounds based on its structure. Moreover, the study of its effect on different signaling pathways and its potential use in drug discovery is also an area of interest.
Conclusion:
In conclusion, this compound is a complex compound that has various scientific research applications. Its synthesis method is complex, and it requires specialized equipment and expertise. The compound's mechanism of action and biochemical and physiological effects are not well studied. However, it has various advantages and limitations for lab experiments. The study of this compound's future directions is an area of interest for researchers.
Synthesemethoden
The synthesis of 2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyphenyl magnesium bromide with 2,5-dimethoxybenzenesulfonyl chloride. This reaction results in the formation of the target compound. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide has various scientific research applications. This compound is used in the development of new drugs for the treatment of various diseases. It is also used in the study of the structure-activity relationship of phenethylamines. Moreover, it is used in the study of the effect of drugs on the human body.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-12-6-4-11(5-7-12)16-22(17,18)15-10-13(20-2)8-9-14(15)21-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWFRRHZJLUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)




![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)

![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)

